1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-
Description
Structural Classification of Pyrrolo[2,3-b]pyridine Core Scaffolds
The 1H-pyrrolo[2,3-b]pyridine core consists of a fused bicyclic system: a five-membered pyrrole ring (positions 1–5) fused to a six-membered pyridine ring (positions 2–7). The numbering system prioritizes the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 4 (Figure 1). Substituents at positions 3, 5, and 1 are critical for modulating electronic, steric, and pharmacological properties.
Key Structural Features:
- Pyrrole Ring : The NH group at position 1 enables hydrogen bonding, while its aromaticity allows π-π stacking.
- Pyridine Ring : The nitrogen at position 4 enhances polarity and participates in metal coordination.
- Substitution Sites :
- Position 1 : Often modified with sulfonamide or acyl groups to improve solubility or target engagement.
- Position 3 : Halogenation (e.g., bromine) enhances electrophilicity and steric bulk, influencing binding affinity.
- Position 5 : Aryl or heteroaryl groups (e.g., naphthalenyl) extend conjugation and hydrophobic interactions.
Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives
Properties
Molecular Formula |
C24H17BrN2O2S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-naphthalen-2-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C24H17BrN2O2S/c1-16-6-10-21(11-7-16)30(28,29)27-15-23(25)22-13-20(14-26-24(22)27)19-9-8-17-4-2-3-5-18(17)12-19/h2-15H,1H3 |
InChI Key |
DZMQZMOQIKPKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC5=CC=CC=C5C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 7-Azaindole
One common method begins with the bromination of 5-phenyl-7-azaindole. The process can be summarized as follows:
Reagents : Bromine or N-bromosuccinimide (NBS), dichloromethane (DCM), triethylamine.
Conditions : The reaction is carried out at room temperature for 1 to 16 hours.
Yield : The product is typically isolated as a grey solid with yields around 68%.
Suzuki Coupling Reaction
Following bromination, the compound undergoes a Suzuki coupling reaction with phenylboronic acid:
Reagents : Palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), potassium carbonate, dioxane/water mixture.
Conditions : The reaction is conducted under nitrogen atmosphere at approximately 80°C for several hours.
Outcome : This step introduces the aryl group necessary for the final compound structure.
The next critical step involves the introduction of the sulfonyl group:
Reagents : p-Toluenesulfonyl chloride (tosyl chloride), sodium hydroxide.
Conditions : The reaction is performed in a bilayer of DCM and aqueous sodium hydroxide at room temperature for about an hour.
Yield : This method has been reported to yield significant amounts of the desired sulfonylated product.
Final Product Isolation
The final compound is isolated through a series of purification steps:
Extraction : The organic layer is washed with water and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure.
Chromatography : Purification is typically achieved via column chromatography using ethyl acetate as the eluent.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Bromine/NBS, DCM, triethylamine | ~68 |
| Suzuki Coupling | Pd catalyst, phenylboronic acid, K2CO3, dioxane/water | Variable |
| Sulfonylation | Tosyl chloride, NaOH, DCM/Aqueous NaOH | Variable |
| Final Isolation | Column chromatography with ethyl acetate | High |
Recent studies have explored variations in these methods to optimize yields and reduce reaction times. For example:
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:
Substitution Reactions: Bromination, iodination, and nitration predominantly at the 3-position.
Oxidation and Reduction:
Functionalization: Reactions with Mannich bases and other reagents to introduce functional groups at specific positions.
Common reagents used in these reactions include bromine, iodine, nitric acid, and Mannich bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant potential in scientific research, particularly in the field of medicinal chemistry. These compounds have been studied for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer . For example, certain derivatives have demonstrated potent FGFR inhibitory activity, leading to the inhibition of cancer cell proliferation, migration, and invasion . Additionally, these compounds are being explored for their potential use in treating inflammatory diseases and other medical conditions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of specific molecular targets, such as FGFRs. These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis . By binding to the FGFRs, these compounds prevent the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variability at Position 5
The 5-position in pyrrolo[2,3-b]pyridines is critical for biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Bromine at position 3 distinguishes it from nitro- or ethynyl-substituted analogs, enabling Suzuki or Sonogashira couplings for derivatization .
Substituent Variability at Position 1
The 1-position is often modified to influence stability and pharmacokinetics:
Key Observations :
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, specifically the compound 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)- (CAS Number: 226085-18-3), is a member of the pyrrolo[2,3-b]pyridine class known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and potential therapeutic applications.
- Molecular Formula : C14H11BrN2O2S
- Molecular Weight : 351.22 g/mol
- InChIKey : NDJOLIOBEZICFO-UHFFFAOYSA-N
- Structural Characteristics : The compound features a bromine atom and a sulfonyl group attached to the pyrrolo-pyridine framework, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. A study highlighted that certain pyrrolo derivatives demonstrated potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine Derivative A | 0.22 | Bactericidal |
| 1H-Pyrrolo[2,3-b]pyridine Derivative B | 0.25 | Bactericidal |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance anticancer efficacy.
| Compound | Cancer Cell Line | Cytotoxicity Level |
|---|---|---|
| Compound X | Ovarian Cancer | Moderate |
| Compound Y | Breast Cancer | Low |
The biological mechanisms underlying the activity of 1H-pyrrolo[2,3-b]pyridine derivatives often involve inhibition of key enzymes and pathways associated with disease processes. For example, some studies have indicated that these compounds may function as inhibitors of SGK-1 kinase, which plays a role in various cellular signaling pathways related to cancer and other diseases .
Case Studies
- Antimycobacterial Activity : In a study focused on the antimycobacterial properties of pyrrolo derivatives, it was found that certain compounds exhibited MIC values lower than 0.15 µM against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
- Analgesic Properties : Other derivatives have been evaluated for their analgesic effects in preclinical models, showing promise in pain management therapies.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
The synthesis of 3,5-disubstituted derivatives typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Alkylation/Sulfonylation : Reaction of the parent compound with NaH and alkylating agents (e.g., methyl iodide) or sulfonyl chlorides (e.g., TsCl) to introduce substituents at the 1-position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) at the 5-position using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (105°C) .
- Nitro Group Introduction : Nitration at the 3-position using concentrated HNO₃ under controlled conditions (0°C to room temperature) .
Example Protocol :
Start with 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Alkylate with TsCl/NaH in THF to introduce the 1-(4-methylphenyl)sulfonyl group .
Perform Suzuki coupling with 2-naphthalenylboronic acid to substitute bromine at the 5-position .
Advanced: How can researchers resolve contradictions in regioselectivity during substitution reactions on the pyrrolo[2,3-b]pyridine scaffold?
Methodological Answer:
Regioselectivity challenges arise due to competing reactivity at the 3- and 5-positions. Strategies include:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to direct subsequent substitutions to the 5-position .
- Protection/Deprotection : Use temporary protecting groups (e.g., silyl ethers) to block undesired positions during multi-step syntheses .
- Computational Modeling : Employ DFT calculations to predict reactive sites based on electron density maps .
Case Study :
In , a nitro group at C3 directs ethynyl substitution to C5 via Sonogashira coupling, achieving 87% yield .
Basic: What analytical techniques are critical for confirming the structure of synthesized derivatives?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₆BrN₂O₂S requires m/z 455.01) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in FGFR inhibitor binding studies .
Advanced: How do substituents at C3 and C5 influence biological activity (e.g., kinase inhibition)?
Methodological Answer:
- C3 Substituents :
- C5 Substituents :
| Position | Substituent | Target Activity (IC₅₀) | Key Interaction |
|---|---|---|---|
| C3 | Bromo | FGFR1: 7 nM | H-bond with Asp641 |
| C5 | 2-Naphthalenyl | FGFR1: 9 nM | Hydrophobic pocket |
Basic: What solvents and catalysts are optimal for coupling reactions involving this scaffold?
Methodological Answer:
- Suzuki Coupling :
- Sonogashira Coupling :
Advanced: How can computational methods predict the bioactivity of novel derivatives?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with FGFR1’s ATP-binding site (PDB: 3TT0). Key parameters:
- QSAR Models : Correlate ionization potentials (calculated via AM1 semi-empirical methods) with antifungal activity (e.g., Pyricularia oryzae inhibition) .
Case Study : Derivatives with lower ionization potentials (<8.5 eV) exhibit 90% inhibition of rice blast fungus .
Basic: What are common pitfalls in purifying halogenated pyrrolo[2,3-b]pyridines?
Methodological Answer:
- Chromatography Challenges :
- Crystallization : Use mixed solvents (e.g., CH₂Cl₂/hexane) to induce crystallization of nitro-substituted derivatives .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Metabolic Stability Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
